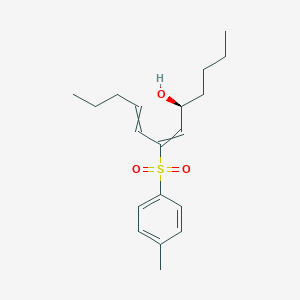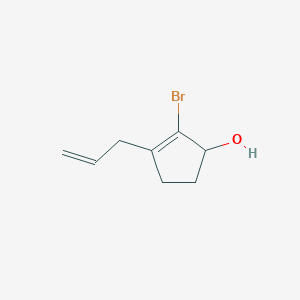![molecular formula C14H20FNO B12580625 [(3R,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl]methanol CAS No. 185216-33-5](/img/structure/B12580625.png)
[(3R,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3R,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl]methanol is a chiral compound with a piperidine ring structure It features an ethyl group at the 1-position, a fluorophenyl group at the 4-position, and a hydroxymethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl]methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction.
Addition of the Fluorophenyl Group: The fluorophenyl group is added through a nucleophilic substitution reaction.
Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde as a reagent.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [(3R,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
[(3R,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl]methanol has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of [(3R,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Similar in structure but lacks the ethyl and hydroxymethyl groups.
4-Methyl-2-N-(2-pyridylmethyl)aminophenol: Contains a piperidine ring but differs in substituents.
Uniqueness
[(3R,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl]methanol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
185216-33-5 |
|---|---|
Molecular Formula |
C14H20FNO |
Molecular Weight |
237.31 g/mol |
IUPAC Name |
[(3R,4R)-1-ethyl-4-(4-fluorophenyl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C14H20FNO/c1-2-16-8-7-14(12(9-16)10-17)11-3-5-13(15)6-4-11/h3-6,12,14,17H,2,7-10H2,1H3/t12-,14+/m1/s1 |
InChI Key |
XPULMVDJJYGRIL-OCCSQVGLSA-N |
Isomeric SMILES |
CCN1CC[C@H]([C@H](C1)CO)C2=CC=C(C=C2)F |
Canonical SMILES |
CCN1CCC(C(C1)CO)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(4-Methoxyphenyl)methyl]sulfanyl}cyclohex-2-en-1-one](/img/structure/B12580560.png)
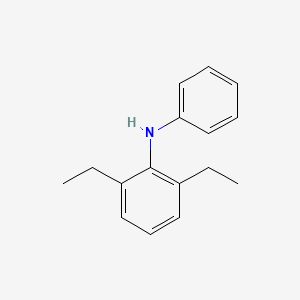
![Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane](/img/structure/B12580569.png)

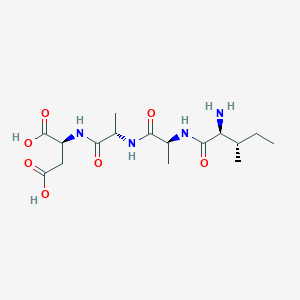
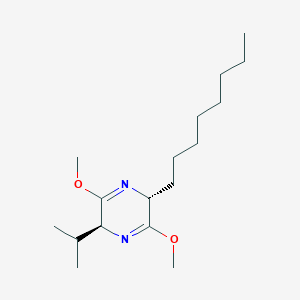
![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12580611.png)
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-5-methoxy-](/img/structure/B12580613.png)
![3-Pyridinesulfonic acid, 6-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester](/img/structure/B12580616.png)
![2-(2-{4-[2-(Thiophen-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole](/img/structure/B12580620.png)
